molecular formula C19H12O B14078704 9-Phenylphenalen-1-one CAS No. 56252-08-5

9-Phenylphenalen-1-one

Cat. No.: B14078704
CAS No.: 56252-08-5
M. Wt: 256.3 g/mol
InChI Key: GFMONBJSESZYCV-UHFFFAOYSA-N
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Description

9-Phenylphenalen-1-one: is a compound belonging to the class of organic compounds known as phenylphenalenones. These compounds are characterized by a phenyl group attached to a phenalenone skeleton. Phenylphenalenones are known for their biological activities, particularly as phytoalexins, which are antimicrobial substances produced by plants in response to pathogen infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Phenylphenalen-1-one typically involves several key reactions. One common method includes a Friedel–Crafts acylation followed by a Jacobsen–Katsuki epoxidation. These reactions are crucial for obtaining the target compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for large-scale production, ensuring the availability of reagents, and maintaining safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions: 9-Phenylphenalen-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction may yield alcohols.

Mechanism of Action

The mechanism of action of 9-Phenylphenalen-1-one involves its interaction with microbial cells. As a phytoalexin, it disrupts the cellular processes of pathogens, leading to their immobilization and eventual death. This is achieved through the incorporation of the compound into lipid droplets within the pathogen, causing membrane damage and metabolic disruption .

Comparison with Similar Compounds

  • 2-Methoxy-9-phenyl-1H-phenalen-1-one
  • 2,6-Dimethoxy-9-phenyl-1H-phenalen-1-one

Comparison: 9-Phenylphenalen-1-one is unique due to its specific structural configuration, which imparts distinct biological activities. Compared to its methoxy derivatives, this compound may exhibit different reactivity and potency in biological systems .

Properties

IUPAC Name

9-phenylphenalen-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12O/c20-17-12-10-15-8-4-7-14-9-11-16(19(17)18(14)15)13-5-2-1-3-6-13/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFMONBJSESZYCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=O)C=CC4=CC=CC(=C43)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373042
Record name 9-phenylphenalen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56252-08-5
Record name 9-phenylphenalen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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